1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring, with a trifluoromethyl group attached.
Preparation Methods
One method involves the reaction of 2-(trifluoroacetyl)furans with ethylene diamine to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, antiviral, and anticancer activities.
Biology: The compound is used in studying enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is explored for its potential in creating novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites, thereby modulating biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
1-(Difluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine: A reduced form of the compound with different reactivity.
1,2,3-Triazolo[1,5-a]pyrazine: A fused triazole-pyrazine compound with distinct biological activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-6-2-1-4-13(6)5-3-12-7/h1-2,4,7,12H,3,5H2 |
InChI Key |
OAIGLRDMPQDWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C(F)(F)F |
Origin of Product |
United States |
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